Enzymatic Inhibition: Sub-100 nM Potency Against TDO2 Contrasts with Low-Micromolar Activity of 4-Fluoro-Phenylalanine Analogs
3-(Trifluoromethoxy)-DL-phenylalanine demonstrates potent inhibition of Tryptophan 2,3-dioxygenase (TDO2) with an IC50 of 50 nM in a rat liver homogenate assay [1]. This level of potency is in stark contrast to the activity profile of 4-Fluoro-L-phenylalanine, which exhibits an IC50 of 11,800 nM (11.8 µM) in an MCF-7 breast cancer cell proliferation assay [2]. The >200-fold difference in inhibitory concentration highlights the profound impact of the meta-OCF3 substitution on target engagement and biological activity compared to a para-fluoro substitution.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | 4-Fluoro-L-phenylalanine: 11,800 nM |
| Quantified Difference | >200-fold lower IC50 for the target compound |
| Conditions | Target: TDO2 inhibition in rat liver homogenate [1]; Comparator: MCF-7 cell proliferation [2] |
Why This Matters
This substantial potency differential against a therapeutically relevant enzyme (TDO2) provides a clear, data-driven justification for selecting the 3-OCF3 derivative over a 4-F analog in programs targeting the kynurenine pathway.
- [1] BindingDB. (n.d.). Affinity Data for TDO2 Inhibition. BDBM50001412. View Source
- [2] Cayman Chemical. (2026). 4-Fluoro-L-phenylalanine Product Description. View Source
